N-Ethyltetrahydrofurfurylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-Ethyltetrahydrofurfurylamine involves complex reactions that yield products with significant biochemical activity. For instance, the synthesis and characterization of a novel class of sigma ligands, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, demonstrate the intricate processes involved in producing compounds with high affinity for specific receptors (de Costa, Radesca, Di Paolo, & Bowen, 1992). These methods often involve multiple steps, including reductive alkylation and reaction with various amines, to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds related to N-Ethyltetrahydrofurfurylamine is characterized by complex interactions and bonds that contribute to their biological activity. Techniques such as IR, NMR, and X-ray diffraction are commonly used for structural characterization, providing insights into the arrangement of atoms and the configuration of molecules (Singh, Kumar, Tiwari, & Rawat, 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-Ethyltetrahydrofurfurylamine reveal their reactivity and potential for forming various derivatives. Aminolysis of aryl N-ethyl thionocarbamates, for instance, highlights the reactivity of such compounds and their derivatives, showing how the presence of specific atom pairs can affect reaction mechanisms and outcomes (Oh, Oh, Sung, & Lee, 2005).
Physical Properties Analysis
The physical properties of N-Ethyltetrahydrofurfurylamine and related compounds, such as solubility, melting point, and boiling point, are essential for their application in various scientific fields. Although specific studies on N-Ethyltetrahydrofurfurylamine were not found, research on similar compounds provides valuable insights. For example, the analysis of 2-methyltetrahydrofuran, a related solvent, demonstrates the importance of understanding these physical properties for practical applications (Hu-ku, 2015).
Chemical Properties Analysis
The chemical properties of compounds like N-Ethyltetrahydrofurfurylamine, including reactivity, stability, and interactions with other chemicals, are critical for their use in research and industry. Studies such as the copper-catalyzed N-formylation of amines provide examples of the types of reactions and properties that are relevant to understanding these compounds (Li, Zhang, Chen, & Zhang, 2018).
Scientific Research Applications
Cellular and Molecular Transport Studies
Research on compounds like ethylmercury, which shares some similarities in structure with N-Ethyltetrahydrofurfurylamine, has been insightful in understanding the transport mechanisms across the blood-brain barrier (BBB). Such studies are crucial in pharmaceutical sciences for developing drugs that can effectively reach the brain. For instance, studies have shown that ethylmercury-containing compounds are actively transported across membranes, including the BBB, using the L-amino acid transport system. This research is vital for understanding how similar compounds might interact with biological barriers (Kern et al., 2019).
Analytical and Forensic Applications
In forensic and analytical chemistry, the characterization of compounds structurally related to N-Ethyltetrahydrofurfurylamine, such as arylcyclohexylamines, is essential. These compounds are analyzed in various biological matrices, contributing to understanding their distribution, metabolism, and potential toxicity. Such research is crucial in the context of new psychoactive substances and their regulation (De Paoli et al., 2013).
Gene Delivery and Therapy
Research into the use of polymers like poly(ethylenimine) in gene delivery illustrates the potential applications of structurally similar compounds in gene therapy. These studies delve into the complexities of drug delivery systems, focusing on the mechanisms of cellular uptake and the challenges related to cytotoxicity and efficiency (Moghimi et al., 2005).
Chemical Synthesis and Catalysis
Compounds like N-Ethyltetrahydrofurfurylamine can also play a role in chemical synthesis, where they may act as intermediates or catalysts in various reactions. For instance, research into the N-formylation of amines demonstrates the utility of related compounds in organic synthesis, providing pathways to create a wide range of chemical products (Li et al., 2018).
Environmental Impact Studies
Understanding the environmental impact of chemicals, including those structurally similar to N-Ethyltetrahydrofurfurylamine, is essential. Research on the occurrence of aminopolycarboxylates in aquatic environments, for instance, highlights the need for careful monitoring and regulation of such compounds to prevent environmental contamination (Schmidt et al., 2004).
Safety And Hazards
N-Ethyltetrahydrofurfurylamine is primarily used for research and development purposes and is not recommended for medicinal, household, or other uses . It’s important to use personal protective equipment and avoid dust formation when handling this compound . More detailed safety data and hazards information should be obtained from the relevant safety data sheets .
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-6-7-4-3-5-9-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSDMLXXPIEJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291355 | |
Record name | N-Ethyltetrahydro-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyltetrahydrofurfurylamine | |
CAS RN |
7179-86-4 | |
Record name | N-Ethyltetrahydro-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7179-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyltetrahydrofurfurylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7179-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethyltetrahydro-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyltetrahydrofurfurylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.